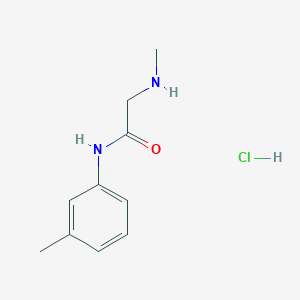

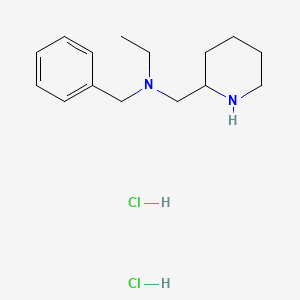

ethyl N-(2-aminoethyl)carbamate hydrochloride

説明

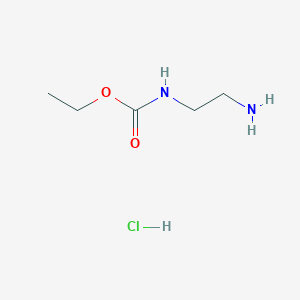

Ethyl N-(2-aminoethyl)carbamate hydrochloride, also known as 2-aminoethylcarbamate hydrochloride, is an organic compound with the chemical formula C5H12ClN3O2. It is an organic compound used in a variety of scientific research applications. This compound is a white crystalline solid that is soluble in water and has a molecular weight of 197.63 g/mol. It is an important intermediate in the synthesis of other compounds and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds.

科学的研究の応用

Bacterial Biofilm Inhibition

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Ethyl N-(2-phenethyl) carbamate derivatives have been found to inhibit bacterial biofilm formation .

- Methods of Application : An 88 member library based on the marine bacterial metabolite ethyl N-(2-phenethyl) carbamate was evaluated for bacterial biofilm inhibition against a panel of medically relevant strains .

- Results : These studies resulted in the discovery of a new class of molecules capable of inhibiting the formation of S. aureus biofilms with low micromolar IC50 values .

Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

- Scientific Field : Chemical Sciences .

- Application Summary : The compound is used in the synthesis of PNA-oligonucleotide conjugates, which are of interest in the biomedical and diagnostic field as antigene and molecular sensors .

- Methods of Application : The monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .

- Results : The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of (98%) .

Cross-linking Reagent

- Scientific Field : Organic Chemistry .

- Application Summary : N-Z-Ethylenediamine hydrochloride, a compound similar to “ethyl N-(2-aminoethyl)carbamate hydrochloride”, is used as a cross-linking reagent .

- Methods of Application : The compound is used in the synthesis of various organic compounds. It is particularly useful in reactions that require the introduction of an ethylenediamine spacer .

- Results : The use of this compound as a cross-linking reagent has been found to be effective in the synthesis of a variety of organic compounds .

Organocatalysts for Knoevenagel Reaction

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Polymeric networks containing amine derivatives, such as ethyl N-(2-aminoethyl)carbamate hydrochloride, have been used as organocatalysts for the Knoevenagel reaction within continuously driven microfluidic reactors .

- Methods of Application : Catalytic monomers for Knoevenagel reactions were synthesized and polymerized via photolithography to form polymeric gel dots with a composition of 90% catalyst, 9% gelling agent and 1% crosslinker .

- Results : The gel dots containing primary amines showed a better conversion of about 83–90% with aliphatic aldehyde and 86–100% with aromatic aldehyde, compared to the tertiary amines .

Preparation of Pharmacologically Active Analogues

- Scientific Field : Pharmacology .

- Application Summary : Mono-protected derivative of ethylenediamine, such as ethyl N-(2-aminoethyl)carbamate hydrochloride, is used in the preparation of pharmacologically active analogues .

- Methods of Application : The compound is used as a precursor material for the synthesis of a mono derivative of BOC-protected ethylenediamine, tert-butyl N-(2-aminoethyl)carbamate .

- Results : This method provides a scalable and cost-effective route for the synthesis of pharmacologically active analogues .

Biomedical Applications

- Scientific Field : Biomedical Sciences .

- Application Summary : Ethyl carbamate, which is structurally similar to ethyl N-(2-aminoethyl)carbamate hydrochloride, has various biomedical applications .

- Methods of Application : The specific methods of application can vary widely depending on the specific biomedical application. In general, ethyl carbamate is used in the synthesis of various organic compounds .

- Results : The use of ethyl carbamate in biomedical applications has been found to be effective, but the specific results can vary depending on the application .

特性

IUPAC Name |

ethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWBLLOSGPJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(2-aminoethyl)carbamate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

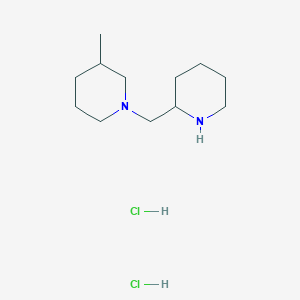

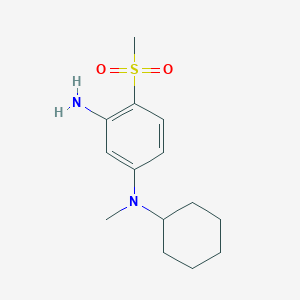

![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)

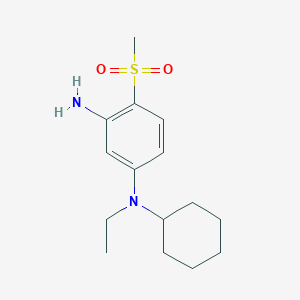

![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)

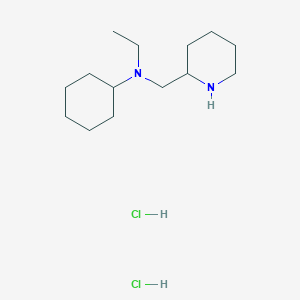

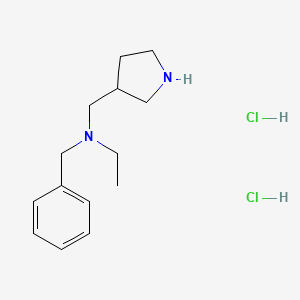

![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)